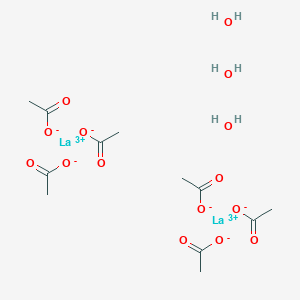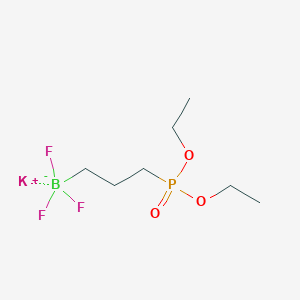
Lanthanum acetate sesquihydrate
Übersicht
Beschreibung
Lanthanum acetate sesquihydrate is a useful research compound. Its molecular formula is C12H24La2O15 and its molecular weight is 686.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lanthanum acetate sesquihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lanthanum acetate sesquihydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Crystal Growth and Material Synthesis
Lanthanum acetate sesquihydrate is significant in the synthesis of various materials. For instance, it's used as a precursor in the synthesis of lanthanum ferrite (LaFeO3), which has applications in solid-oxide fuel cells, sensor materials, and as a catalyst (Berbenni et al., 2018). Similarly, it's involved in the preparation of lanthanum cobaltite (LaCoO3), used in gas-sensing materials and high-temperature fuel cells (Berbenni et al., 2018). Additionally, lanthanum-based colloidal sols, synthesized for lanthanum oxychloride coatings, utilize lanthanum acetate for catalytic applications (Chanaud et al., 1994).
2. Analytical and Detection Methods
Lanthanum acetate sesquihydrate plays a role in analytical chemistry. For example, it's used in a colorimetric microanalytical method for detecting acetate and fluoroacetate (Hutchens & Kass, 1949).
3. Nanoparticle Synthesis
It serves as a crucial component in the synthesis of nanoparticles. Lanthanum-doped zinc oxide (ZnO) nanomaterials, synthesized using lanthanum acetate, exhibit unique properties such as varied band gaps and increased defects, which are useful in applications like antibacterial studies (Manikandan et al., 2017).
4. Environmental Applications
Lanthanum acetate sesquihydrate is used in environmental science, particularly in the removal of lanthanum from aqueous solutions using Al–Fe (hydr)oxides. This process is crucial for managing lanthanum contamination in water sources (Pietralonga et al., 2017).
5. Chemical Synthesis
In the realm of chemical synthesis, lanthanum acetate sesquihydrate is instrumental in processes like the preparation of lanthanum carbonate nanoparticles, which are further used to synthesize lanthanum hydroxide and oxide nanoparticles (Salavati‐Niasari et al., 2011).
6. Catalyst Preparation
It's utilized in the preparation of catalysts. The synthesis and characterization of lanthanum acetate for application as a catalyst highlight its importance in enhancing catalyst efficiency (Rocha et al., 2002).
Eigenschaften
IUPAC Name |
lanthanum(3+);hexaacetate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C2H4O2.2La.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPQRWPSWRTKEC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[La+3].[La+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24La2O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lanthanum acetate sesquihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(3aR,6aS)-5-Benzylhexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B8133185.png)


![Methyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8133210.png)





